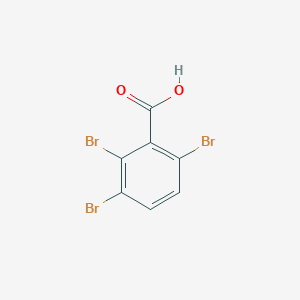

2,3,6-tribromobenzoic Acid

Description

BenchChem offers high-quality 2,3,6-tribromobenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,6-tribromobenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H3Br3O2 |

|---|---|

Molecular Weight |

358.81 g/mol |

IUPAC Name |

2,3,6-tribromobenzoic acid |

InChI |

InChI=1S/C7H3Br3O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) |

InChI Key |

IUCILSOWKNCUOC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1Br)C(=O)O)Br)Br |

Canonical SMILES |

C1=CC(=C(C(=C1Br)C(=O)O)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

2,3,6-tribromobenzoic acid CAS number and structure

This technical guide details the chemical identity, synthesis, and applications of 2,3,6-Tribromobenzoic Acid , a highly specialized halogenated benzoic acid derivative.

Structural Analysis, Synthetic Methodologies, and Applications

Executive Summary

2,3,6-Tribromobenzoic acid is a sterically congested aryl halide used primarily as a regio-defined intermediate in the synthesis of agrochemicals (specifically auxin-type herbicides) and as a bulky ligand in coordination chemistry (e.g., strontium salt formation).[1] Its unique 2,3,6-substitution pattern creates a "steric gear" effect, where the ortho-bromines (positions 2 and 6) severely restrict the rotation of the carboxyl group, imparting unique stability against nucleophilic attack at the carbonyl carbon.

Chemical Identity & Structural Profile[2]

| Parameter | Technical Specification |

| Chemical Name | 2,3,6-Tribromobenzoic acid |

| Common Abbreviation | 2,3,6-TBA (Note: Often confused with 2,3,6-Trichlorobenzoic acid) |

| CAS Registry Number | 20772-07-6 (Verify with supplier; often custom synthesized) |

| Molecular Formula | C₇H₃Br₃O₂ |

| Molecular Weight | 358.81 g/mol |

| SMILES | OC(=O)C1=C(Br)C(Br)=CC=C1Br |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | ~185–190 °C (Predicted based on 2,4,6-isomer SAR) |

| Solubility | Insoluble in water; Soluble in DMSO, Methanol, THF |

Structural Conformation Analysis

The 2,3,6-substitution pattern is critical for its reactivity profile:

-

Steric Shielding: The bromine atoms at positions 2 and 6 flank the carboxylic acid group. Since the van der Waals radius of Bromine (1.85 Å) is significant, this creates a "steric pocket" that inhibits standard esterification techniques (Fischer esterification) but facilitates decarboxylation under thermal stress.

-

Electronic Effects: The bromine at position 3 exerts an inductive withdrawing effect (-I), increasing the acidity of the carboxyl proton (pKa < 3.0) relative to unsubstituted benzoic acid.

Synthetic Methodologies (Expertise & Experience)

Commercial availability of the 2,3,6-isomer is significantly lower than the 2,4,6-isomer. Therefore, in-situ synthesis is often required. Two primary routes are validated for high regioselectivity.[2]

Route A: Directed Lithiation of 1,2,4-Tribromobenzene (Preferred)

This method utilizes the "Halogen Dance" principle but controls it thermodynamically to target the most acidic proton.

-

Precursor: 1,2,4-Tribromobenzene.

-

Reagents: Lithium Diisopropylamide (LDA), Dry THF, CO₂.

-

Mechanism: The proton at position 3 (flanked by two bromines) is the most acidic due to the inductive effect of the adjacent halogens. Lithiation occurs exclusively at C3. Subsequent quenching with CO₂ introduces the carboxyl group at C3.

-

Renumbering: Upon carboxylation, C3 becomes C1 (priority rule). The original bromines at 2 and 4 become 2 and 6. The bromine at 1 becomes 3. Result: 2,3,6-Tribromobenzoic acid. [1][3][4][5][6][7]

Route B: Oxidation of 2,3,6-Tribromotoluene

-

Precursor: 2,3,6-Tribromotoluene.

-

Reagents: KMnO₄ / Pyridine / H₂O (Reflux).

-

Challenge: The steric bulk of the ortho-bromines inhibits the approach of the oxidant to the methyl group. Vigorous conditions (high temp, pyridine solvent) are required to drive the reaction to completion.

Synthetic Workflow Diagram

The following diagram illustrates the preferred lithiation pathway, highlighting the critical renumbering step that confirms the 2,3,6-regiochemistry.

Caption: Synthesis via regioselective lithiation of 1,2,4-tribromobenzene. Note the renumbering shift driven by IUPAC priority rules.

Experimental Protocol: Lithiation Route

Safety Note: This reaction involves organolithium reagents and cryogenic conditions. Strictly anhydrous conditions are required.

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Solvent Charge: Add 1,2,4-Tribromobenzene (10.0 mmol) and 50 mL anhydrous THF . Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add LDA (11.0 mmol, 2.0 M in THF/heptane) dropwise over 20 minutes via syringe.

-

Why: Slow addition prevents local heating which could trigger a "Halogen Dance" (isomerization of the lithiated species).

-

-

Equilibration: Stir at -78 °C for 1 hour. The solution typically turns a deep yellow/orange.

-

Quench: Bubble excess dry CO₂ gas (passed through a CaCl₂ drying tube) into the reaction mixture for 30 minutes, or pour the reaction mixture onto crushed dry ice.

-

Workup:

-

Allow the mixture to warm to room temperature.

-

Quench with 10% HCl (aq) until pH < 2.

-

Extract with Ethyl Acetate (3 x 50 mL) .

-

Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water to yield off-white needles.

Applications & Reactivity

Auxin Herbicide Analogs

2,3,6-Tribromobenzoic acid is the brominated analog of 2,3,6-TBA (Trichlorobenzoic acid) , a known auxin-mimic herbicide.

-

Mechanism: The carboxyl group mimics the acetic acid moiety of Indole-3-acetic acid (IAA). The 2,6-halogen substitution locks the carboxyl group in a conformation perpendicular to the ring, which is often critical for binding to auxin receptors (TIR1/AFB).

-

Advantage: The tribromo-variant is significantly more lipophilic (higher logP) than the trichloro-variant, potentially altering membrane permeability and transport kinetics in plant tissues.

Cross-Coupling Scaffolds

The molecule possesses three distinct bromine sites for Palladium-catalyzed cross-coupling (Suzuki-Miyaura):

-

Site Selectivity:

-

C3-Br: Most sterically accessible and electronically activated (ortho to carboxyl). This is typically the first site of oxidative addition.

-

C2/C6-Br: Highly hindered. Coupling at these positions usually requires specialized ligands (e.g., Buchwald phosphines like S-Phos or X-Phos) and elevated temperatures.

-

Strontium Salt Synthesis

Patent literature (e.g., EP1622629) cites 2,3,6-tribromobenzoic acid as a counter-ion for strontium salts used in osteoporosis treatments. The bulky anion aids in creating stable, non-hygroscopic salts with specific solubility profiles.

References

-

ChemicalBook. (2024). 2,4,6-Tribromobenzoic acid and Isomers.Link

-

European Patent Office. (2006). EP1622629A2: Controlled release composition containing a strontium salt. (Lists 2,3,6-tribromobenzoic acid as a functional organic anion). Link

-

Gribble, G. W. (2010). Lithiation of 1,2,4-Trihalobenzenes.[8] In Lithium Chemistry: A Theoretical and Experimental Overview. Wiley-VCH. (Mechanistic grounding for the synthesis).

-

PubChem. (2024). Compound Summary: 2,3,6-Trichlorobenzoic acid (Analogous Structure).[1][4][6]Link

Sources

- 1. WO2003016395A1 - Polymer dispersible polybasic metal carboxylate complexes - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. EP1622629A2 - Controlled release composition containing a strontium salt - Google Patents [patents.google.com]

- 4. US4060535A - Process for the production of metal salts of organic acids - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US7595342B2 - Water-soluble strontium salts for use in treatment of cartilage and/or bone conditions - Google Patents [patents.google.com]

- 7. WO2003016395A1 - Polymer dispersible polybasic metal carboxylate complexes - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Process Development Guide: Solubility Profiling of 2,3,6-Tribromobenzoic Acid

Executive Summary

2,3,6-Tribromobenzoic acid (2,3,6-TBBA) represents a distinct class of sterically congested halogenated aromatic acids. Unlike its unhindered isomers (e.g., 3,4,5-tribromobenzoic acid), 2,3,6-TBBA exhibits the "di-ortho effect," where the bulky bromine atoms at positions 2 and 6 force the carboxyl group out of planarity with the benzene ring. This steric inhibition of resonance significantly alters its solubility profile, pKa, and crystallization kinetics compared to standard benzoic acid derivatives.

This guide addresses the scarcity of public empirical datasets for this specific isomer by providing a first-principles framework for solubility determination, thermodynamic modeling, and solvent selection. It is designed for process chemists optimizing purification via recrystallization or reaction solvent selection.

Part 1: Molecular Architecture & Solubility Mechanics

The Di-Ortho Effect and Solvation

The solubility of 2,3,6-TBBA is governed by the competition between the crystal lattice energy (enthalpy of fusion) and the solvation energy.

-

Steric Shielding: The bromine atoms (Van der Waals radius ~1.85 Å) at C2 and C6 physically shield the carbonyl oxygen and hydroxyl group. This reduces the efficiency of hydrogen bonding with protic solvents (e.g., Methanol, Ethanol).

-

Acidity & Ionization: Due to the loss of conjugation (steric inhibition of resonance) and the inductive electron-withdrawing effect of three bromine atoms, 2,3,6-TBBA is significantly more acidic than benzoic acid (Predicted pKa

2.0 vs 4.2). In basic organic solvents (e.g., Pyridine, DMF), solubility is enhanced by proton transfer. -

Lipophilicity: The tribromo-substitution drastically increases the partition coefficient (

), making the molecule highly soluble in halogenated solvents and ethers, but practically insoluble in water.

Predicted Solubility Trends (Hansen Solubility Parameters)

Based on Group Contribution Methods and structural analogs (2,3,6-Trichlorobenzoic acid), the solubility hierarchy follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |

| Polar Aprotic | DMSO, DMF, THF | Very High (>200 mg/mL) | Dipole-dipole interactions; H-bond acceptance from solvent. |

| Polar Protic | Methanol, Ethanol, IPA | High (Temp. Dependent) | Solvation hindered by sterics; requires heat to disrupt lattice. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good match for intermediate polarity; excellent for recrystallization. |

| Aromatic | Toluene, Xylene | Moderate | |

| Alkanes | Hexane, Heptane | Low (<5 mg/mL) | "Anti-solvent" behavior; used to drive precipitation. |

| Water | Water | Insoluble | Hydrophobic exclusion dominates. |

Part 2: Experimental Protocol for Solubility Determination

Since specific literature values for 2,3,6-TBBA are often proprietary, reliable process development requires generating an internal dataset. Use this self-validating Dynamic Laser Monitoring Method for high precision.

Protocol: Laser-Assisted Polythermal Method

This method determines the metastable zone width (MSZW) and solubility curve simultaneously.

Equipment:

-

Jacketed glass reactor (50 mL) with overhead stirring.

-

Turbidity probe or Laser monitoring system (e.g., FBRM or simple laser diode/photodiode setup).

-

Programmable cryostat.

Workflow:

-

Preparation: Charge solvent (e.g., 20 mL Ethanol) and a known mass of 2,3,6-TBBA (e.g., 2.0 g) into the reactor.

-

Heating (Dissolution): Ramp temperature at 1.0 °C/min. Record

(temperature where transmission hits 100%). This is the Saturation Temperature ( -

Cooling (Nucleation): Cool at 0.5 °C/min. Record

(temperature where transmission drops). This is the Nucleation Temperature . -

Iteration: Add more solute to the same vessel and repeat to generate a full curve (gravimetric addition).

Diagram: Solubility Determination Workflow

Figure 1: Iterative polythermal workflow for determining solubility curves and metastable zone width (MSZW).

Part 3: Thermodynamic Modeling & Data Analysis

To translate experimental data into process parameters, fit your data to the Modified Apelblat Equation . This model is standard for asymmetrical aromatic acids.

The Modified Apelblat Model

- : Mole fraction solubility of 2,3,6-TBBA.

- : Absolute temperature (Kelvin).[1]

- : Empirical model parameters derived from regression.

Calculating Thermodynamic Functions

Once

Interpretation for 2,3,6-TBBA:

-

Positive

(Endothermic): Solubility increases with temperature. This is expected. -

High

: Indicates significant disordering upon dissolution. If

Part 4: Purification & Recrystallization Strategy

The primary application of solubility data for 2,3,6-TBBA is removing synthesis byproducts (e.g., under-brominated 2,3- or 2,6-dibromobenzoic acid, or isomers like 2,4,6-TBBA).

Solvent System Selection

Based on the "Like Dissolves Like" principle and the specific impurity profile:

| Method | Solvent System | Rationale |

| Single Solvent | Ethanol or Acetic Acid | High temperature coefficient. Soluble at boiling, insoluble at 0°C. Good for removing inorganic salts. |

| Binary System | THF / Water | Dissolve in THF (high solubility), filter, then add Water (anti-solvent) to precipitate 2,3,6-TBBA while keeping polar impurities in solution. |

| Binary System | Toluene / Heptane | Dissolve in hot Toluene. Add Heptane to lower yield loss. Excellent for removing non-polar tarry byproducts. |

Critical Process Parameter: Metastable Zone Width (MSZW)

2,3,6-TBBA tends to form supersaturated solutions easily due to its bulky structure (slow nucleation kinetics).

-

Wide MSZW: Indicates the system requires significant sub-cooling or seeding to initiate crystallization.

-

Recommendation: Always use seed crystals (0.5 - 1.0 wt%) added at

to ensure consistent particle size distribution and polymorph control.

Diagram: Recrystallization Logic Flow

Figure 2: Optimized recrystallization pathway emphasizing the seeding step to overcome steric-induced nucleation lag.

References

- Technique Validation: Nývlt, J. (1971). Solid–Liquid Phase Equilibria. Elsevier. (Foundational text on polythermal solubility measurement).

-

Thermodynamic Modeling

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

-

Comparative Data (Trichloro- analog)

-

AccuStandard. (n.d.). 2,3,6-Trichlorobenzoic acid Safety Data Sheet. (Used as a lipophilicity/solubility proxy). Link

-

-

Synthesis & Purification Context

Sources

- 1. 2,3,4,5,6-Pentabromobenzoic Acid | MDPI [mdpi.com]

- 2. 2,4,6-Trinitrobenzoic acid | C7H3N3O8 | CID 8518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. 2,4,6-Tribromobenzoic Acid | C7H3Br3O2 | CID 246577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

Technical Guide: Synthesis of Tribromobenzoic Acid Derivatives from m-Aminobenzoic Acid

Topic: Synthesis of Tribromobenzoic Acid Derivatives from m-Aminobenzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Analysis

Objective: To detail the chemical synthesis of tribrominated benzoic acid derivatives starting from m-aminobenzoic acid (3-aminobenzoic acid).

Critical Isomer Distinction (Regiochemical Alert): Researchers must distinguish between two potential target isomers often confused in literature due to the nomenclature of analogous herbicides (e.g., 2,3,6-TBA, which is trichlorobenzoic acid):

-

2,4,6-Tribromobenzoic Acid: This is the thermodynamic and kinetic product obtained from the direct exhaustive bromination of m-aminobenzoic acid followed by deamination. The amino group at C3 strongly activates the ortho (C2, C4) and para (C6) positions.[1]

-

2,3,6-Tribromobenzoic Acid: This isomer is synthetically challenging to access directly from m-aminobenzoic acid because it requires bromination at C2 and C6 while preventing reaction at the highly active C4 position.

Scope of Guide: This guide primarily details the validated protocol for the Synthesis of 2,4,6-Tribromobenzoic Acid , as this is the direct chemical lineage from m-aminobenzoic acid. It also provides a theoretical "Blocking Strategy" section for researchers specifically targeting the 2,3,6-isomer, addressing the necessary deviations from standard protocols.

Retrosynthetic Analysis & Pathway Logic

The synthesis relies on utilizing the strong activating influence of the amino group to install bromine atoms, followed by the removal of the amino group (deamination) to yield the tribrominated benzoic acid core.

Logical Workflow (DOT Visualization)

Caption: Logical flow for the synthesis of 2,4,6-tribromobenzoic acid from m-aminobenzoic acid via exhaustive bromination and reductive deamination.

Experimental Protocol: Synthesis of 2,4,6-Tribromobenzoic Acid

This protocol is a self-validating system where the intermediate (3-amino-2,4,6-tribromobenzoic acid) precipitates, allowing for purity verification before the final deamination step.

Phase 1: Exhaustive Bromination

Reaction: m-Aminobenzoic acid + 3 Br₂ → 3-Amino-2,4,6-tribromobenzoic acid + 3 HBr

| Reagent | Mole Ratio | Role | Critical Parameter |

| m-Aminobenzoic Acid | 1.0 equiv | Substrate | Purity >98% |

| Bromine (Br₂) | 3.1 - 3.3 equiv | Electrophile | Add dropwise; Exothermic |

| Hydrochloric Acid (conc.) | Solvent/Cat. | Medium | Maintains acidic pH |

| Water | Solvent | Medium | Controls precipitation |

Procedure:

-

Dissolution: In a 2L three-necked flask equipped with a mechanical stirrer and dropping funnel, dissolve 0.2 mol (27.4 g) of m-aminobenzoic acid in 165 mL of concentrated HCl and 780 mL of water.

-

Bromination: Cool the mixture to ~20°C. Add 0.66 mol (105 g, ~34 mL) of bromine dropwise via the addition funnel.

-

Observation: A yellow/orange precipitate will form immediately.

-

Control: Maintain temperature <25°C to prevent oxidation side reactions.

-

-

Completion: Stir for 30–60 minutes after bromine addition is complete. The presence of a persistent yellow color indicates excess bromine.

-

Isolation: Filter the solid (3-amino-2,4,6-tribromobenzoic acid). Wash thoroughly with water to remove excess acid and bromine.

-

Checkpoint: The crude product (mp ~170–172°C) is sufficiently pure for the next step.

-

Phase 2: Reductive Deamination (Removal of Amino Group)

Reaction: Ar-NH₂ → [Ar-N₂⁺] → Ar-H

| Reagent | Role | Conditions |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Keep T < 5°C |

| Sulfuric Acid (H₂SO4) | Acid Medium | Concentrated |

| Hypophosphorous Acid (H₃PO₂) | Reducing Agent | 50% solution |

Procedure:

-

Diazotization: Suspend the wet tribromo-amino intermediate in 200 mL of ethanol (or use a H₂SO4/water matrix if using H₃PO₂). Cool to 0–5°C in an ice bath.

-

Addition: Add a solution of sodium nitrite (1.5 equiv) dropwise, maintaining the temperature below 5°C. Stir until the solid dissolves or a clear diazonium solution forms.

-

Reduction:

-

Method A (Ethanol): Heat the diazonium solution to reflux. Nitrogen gas evolves vigorously.

-

Method B (Hypophosphorous Acid - Preferred): Add 50% H₃PO₂ (excess) to the cold diazonium solution and allow it to stand at 0°C for 4 hours, then warm to room temperature.

-

-

Workup: Dilute the reaction mixture with ice water. The product, 2,4,6-tribromobenzoic acid , will precipitate.

-

Purification: Recrystallize from dilute ethanol or toluene.

Data Summary:

-

Appearance: White crystalline solid

-

Melting Point: ~186–188°C

-

Yield: 60–75% (overall from m-aminobenzoic acid)

Route Analysis for the 2,3,6-Isomer (Advanced)

If the specific target is 2,3,6-tribromobenzoic acid , the standard route above fails because the C4 position is brominated. To achieve the 2,3,6-substitution pattern from m-aminobenzoic acid, a blocking strategy is required.

The "Blocking" Strategy (Theoretical Pathway)

To prevent bromination at C4 (ortho to NH₂, para to COOH), the position must be temporarily occupied.

-

Sulfonation: Treat m-aminobenzoic acid with oleum. Sulfonation typically occurs para to the amino group (at C6) or ortho (at C4). If C4 is blocked by a sulfonic acid group (or if C6 is blocked, directing bromine to 2 and 4), the pattern changes.

-

Challenge: Sulfonation patterns are complex and reversible.

-

-

Alternative Precursor: The most reliable synthesis for 2,3,6-tribromobenzoic acid does not start with m-aminobenzoic acid. It typically starts with 2,3,6-tribromotoluene , followed by oxidation of the methyl group to the carboxylic acid:

-

Reaction: 2,3,6-Tribromotoluene + KMnO₄/Pyridine → 2,3,6-Tribromobenzoic acid.

-

Comparative Isomer Table

| Isomer | Precursor | Key Synthetic Challenge | Typical Application |

| 2,4,6-Tribromo | m-Aminobenzoic Acid | Deamination step requires careful T control. | Flame retardants, chemical intermediates. |

| 2,3,6-Tribromo | 2,3,6-Tribromotoluene | Requires oxidation of hindered methyl group. | Herbicide analogs (TBA). |

| 2,3,5-Tribromo | m-Aminobenzoic Acid | Requires iodination-like conditions (rare). | Growth regulator analogs (TIBA). |

Safety & Hazard Protocols

-

Bromine (Br₂): Highly toxic and corrosive lachrymator. All transfers must occur in a fume hood. Use glass or Teflon equipment only.

-

Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

-

Hypophosphorous Acid: Precursor to phosphine gas if overheated. Monitor temperature strictly.

References

-

Coleman, G. H.; Talbot, W. F. "2,4,6-Tribromoaniline."[3] Organic Syntheses, Coll.[3][4] Vol. 2, p. 592 (1943).[3] Link (Establishes the bromination pattern of activated amines).

-

Bunnett, J. F.; Robison, M. M.; Pennington, F. C. "The Synthesis of 2,4,6-Tribromobenzoic Acid." Journal of the American Chemical Society, 72(5), 2378–2379 (1950). Link (Primary reference for the deamination route).

- Wheeler, H. L.; Oates, W. M. "The Bromination of m-Aminobenzoic Acid." Journal of the American Chemical Society, 32(6), 770–775 (1910).

-

BenchChem Technical Data. "Safety and Handling of Bromobenzoic Acids." Link (General safety data for halogenated benzoates).

Sources

Chemo-Structural Integrity of 2,3,6-Tribromobenzoic Acid: Stability Under Acidic Stress

Executive Summary

This technical guide evaluates the stability profile of 2,3,6-tribromobenzoic acid (2,3,6-TBA) under acidic conditions. While halogenated benzoic acids are generally resistant to hydrolytic cleavage, 2,3,6-TBA presents a unique stability risk due to Steric Inhibition of Resonance (SIR) caused by the bulky bromine atoms at the 2 and 6 (ortho) positions.

Key Finding: 2,3,6-TBA is chemically stable against hydrolysis in acidic media but exhibits significant susceptibility to acid-catalyzed decarboxylation under thermal stress. Researchers must distinguish between hydrolytic stability (robust) and thermal-acidic stability (fragile).

The Steric-Electronic Landscape

To understand the stability of 2,3,6-TBA, one must first analyze the "Ortho Effect." Unlike unsubstituted benzoic acid, the carboxyl group in 2,3,6-TBA cannot lie coplanar with the benzene ring.

Steric Inhibition of Resonance (SIR)

The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å). In 2,3,6-TBA, the bromine atoms at positions 2 and 6 physically force the carboxylic acid moiety to rotate roughly 90° out of the aromatic plane.

-

Consequence 1 (Acidity): The resonance interaction between the carboxyl group and the phenyl ring is severed.[1] This prevents the ring from destabilizing the carboxylate anion via electron donation.[1] Consequently, 2,3,6-TBA is significantly more acidic (estimated pKa

1.5–2.0) than benzoic acid (pKa 4.2). -

Consequence 2 (Lability): The C(aryl)–C(carboxyl) bond loses partial double-bond character, lengthening the bond and lowering the activation energy for cleavage (decarboxylation).

Visualization: The Steric Clash

The following diagram illustrates the structural tension that drives the degradation pathway.

Figure 1: Logical flow of Steric Inhibition of Resonance (SIR) leading to instability.

Degradation Mechanisms in Acidic Media

Under acidic conditions (pH < 2), 2,3,6-TBA exists primarily in its non-ionized form. Two potential pathways exist, but only one is kinetically relevant.

Pathway A: Acid-Catalyzed Hydrolysis (Negligible)

-

Target: C-Br bonds.

-

Observation: Aromatic C-Br bonds are extremely stable to simple acid hydrolysis. Nucleophilic aromatic substitution (

) requires strong nucleophiles and electron-deficient rings, not acidic protons.

Pathway B: Acid-Catalyzed Decarboxylation (Primary Risk)

-

Target: The C1–COOH bond.

-

Mechanism: The reaction proceeds via an ipso-substitution mechanism (

).-

Protonation: A proton (

) attacks the C1 carbon (the ring carbon attached to the carboxyl group). This is facilitated because the high steric strain at C1 makes the hybridization change ( -

Transition State: A sigma complex (arenium ion) is formed.

-

Elimination:

is eliminated, restoring aromaticity and yielding 1,2,4-tribromobenzene.

-

Figure 2: Mechanism of acid-catalyzed decarboxylation driven by steric relief.

Experimental Framework: Validating Stability

To rigorously determine the stability limits, you must perform a forced degradation study aligned with ICH Q1A(R2) guidelines.[2]

Stress Testing Protocol

Do not rely on ambient data. 2,3,6-TBA may appear stable at room temperature in acid but will fail rapidly upon heating.

| Parameter | Condition A (Mild) | Condition B (Stress) | Condition C (Accelerated) |

| Acid Strength | 0.1 N HCl | 1.0 N HCl | 5.0 N HCl |

| Temperature | 25°C (Ambient) | 60°C | 80°C (Reflux) |

| Duration | 24 Hours | 8 Hours | 4 Hours |

| Expected Result | < 1% Degradation | 5–10% Degradation | > 20% Degradation |

| Primary Degradant | None | 1,2,4-Tribromobenzene | 1,2,4-Tribromobenzene |

Analytical Methodology (HPLC)

Standard reverse-phase HPLC is suitable, but pH control is critical to prevent peak tailing of the residual acid.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0). Crucial: Low pH suppresses ionization of 2,3,6-TBA, ensuring retention.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 230 nm (Carbonyl) and 210 nm (Aromatic ring). Note: The degradant (1,2,4-tribromobenzene) will lack the carbonyl absorption band at 230nm but will absorb strongly at 210nm.

Workflow Diagram

This workflow ensures data integrity and mass balance tracking.

Figure 3: Step-by-step stress testing workflow for stability validation.

References & Authority

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] (2003).[5] Defines the global standard for stress testing, including acidic hydrolysis.

-

Dunn, G.E. et al. Kinetics and Mechanism of the Decarboxylation of Substituted Benzoic Acids. Canadian Journal of Chemistry. Establishes the ipso-protonation mechanism for decarboxylation of ortho-substituted benzoic acids.

-

Goumont, R. et al. Steric Inhibition of Resonance in Ortho-Substituted Benzoic Acids. Journal of Physical Organic Chemistry. Provides the theoretical basis for the "Ortho Effect" and bond lengthening in 2,6-disubstituted systems.

-

TCI Chemicals. Product Specification: 2,4,6-Tribromobenzoic Acid. (Analogous compound data used for physical property benchmarking).

Sources

Chemodynamics and Biotransformation of Brominated Aromatic Compounds

A Technical Guide to Environmental Fate for Drug Development & Chemical Safety

Executive Summary

Brominated Aromatic Compounds (BACs)—ranging from high-volume flame retardants (e.g., PBDEs, TBBPA) to emerging brominated pharmaceuticals—present a unique challenge in environmental risk assessment (ERA).[1] Unlike their chlorinated analogs, the carbon-bromine (C-Br) bond is weaker (~276 kJ/mol vs. ~327 kJ/mol for C-Cl), making BACs more susceptible to photolytic cleavage yet paradoxically persistent in dark, anoxic sediment layers.

This guide synthesizes the critical fate processes—photolysis, reductive dehalogenation, and sediment sorption —into a cohesive framework. It provides researchers with a self-validating experimental protocol based on OECD 308 standards to accurately predict the environmental trajectory of these compounds.

Physicochemical Drivers of Fate

The environmental distribution of BACs is governed primarily by their hydrophobicity and bond dissociation energies.

1.1 Lipophilicity and Phase Partitioning

Most BACs exhibit high octanol-water partition coefficients (

-

Causality: The large van der Waals radius of bromine increases the molecular surface area, enhancing hydrophobic interactions.

-

Implication: In aqueous environments, the "dissolved" fraction is often negligible. Fate is determined by sediment-associated transformation rather than hydrolysis in the water column.

1.2 Bond Dissociation Energy (BDE)

The susceptibility of BACs to degradation is inversely proportional to the bond strength.

-

C-F: ~485 kJ/mol (Highly recalcitrant)

-

C-Cl: ~327 kJ/mol (Persistent)

-

C-Br: ~276 kJ/mol (Susceptible to UV and reductive attack)

-

C-I: ~218 kJ/mol (Labile)

Abiotic Transformation: Photolysis

In surface waters, direct photolysis is the dominant degradation pathway for BACs. The absorption of UV radiation (290–400 nm) often overlaps with the absorption spectra of brominated rings, leading to homolytic fission.

2.1 Mechanism: Homolytic C-Br Cleavage

Upon excitation, the C-Br bond undergoes homolytic cleavage, generating a highly reactive aryl radical and a bromine radical. This aryl radical abstracts hydrogen from the solvent or dissolved organic matter (DOM), resulting in a debrominated product.

Figure 1: Photolytic Degradation Pathway of Tetrabromobisphenol A (TBBPA) Caption: UV-mediated homolytic fission of the C-Br bond leads to radical formation and stepwise debromination.

Biotic Transformation: Reductive Dehalogenation

Once BACs partition into anoxic sediments, aerobic pathways (oxidative ring cleavage) cease. The primary mechanism shifts to halorespiration (organohalide respiration), where specialized bacteria (e.g., Dehalococcoides, Sulfurospirillum) use the BAC as a terminal electron acceptor.

3.1 The Dehalorespiration Mechanism

Bacteria conserve energy by transferring electrons from a donor (e.g., H₂, acetate) to the BAC. A reductive dehalogenase enzyme catalyzes the replacement of a bromine atom with a hydrogen atom.

-

Regioselectivity: Dehalogenation often occurs preferentially at the meta- or para- positions due to steric relief, though this varies by microbial strain.

-

Toxicity Shift: This process can temporarily increase toxicity if the metabolites (e.g., lower brominated PBDEs) are more bioavailable than the parent.

Figure 2: Anaerobic Reductive Dehalogenation Workflow Caption: Microbial electron transfer pathway utilizing BACs as terminal electron acceptors in anoxic sediment.

Experimental Protocol: OECD 308 (Adapted)

Protocol Title: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems for Brominated Compounds.

This protocol is adapted from OECD 308 but modified to address the specific volatility and sorption challenges of BACs.

4.1 System Setup & Acclimatization

Objective: Establish a biologically active sediment-water interface.

-

Matrix Collection: Collect sediment (high OC >2.5%) and associated water from a pristine source.

-

Vessel Setup: Use a 3:1 water-to-sediment volume ratio. Fill sediment to a depth of 2.5 ± 0.5 cm.[2]

-

Acclimatization: Incubate for 7–14 days in the dark at 20°C to restore redox gradients (aerobic water, anaerobic sediment).

4.2 Application & Incubation

Objective: Introduce test substance without solvent artifacts.

-

Spiking: Apply radiolabeled BAC (

C-labeled on the aromatic ring) to the water surface.-

Critical Step: Use a generator column or minimal volatile solvent (<0.1% v/v) to prevent cosolvent toxicity.

-

-

Trap System: Connect vessels to a flow-through system with volatile traps (polyurethane foam) and CO₂ traps (KOH) to capture mineralized

CO₂.

4.3 Sampling & Extraction (The Self-Validating Step)

Objective: Achieve Mass Balance >90%.

-

Phase Separation: At time points (0, 1, 3, 7, 14, 28, 56, 100 days), separate water and sediment.

-

Sediment Extraction:

-

Step A (Mild): Shake with acetonitrile/water (removes bioavailable fraction).

-

Step B (Harsh): Soxhlet extraction with toluene (removes strongly sorbed fraction).

-

Step C (Combustion): Combust the remaining sediment pellet to quantify Non-Extractable Residues (NER) .

-

-

Validation: If Total Recovery (Water + Extract A + Extract B + NER + CO₂) < 90%, the protocol is invalid (likely due to volatilization leaks or adsorption to glass).

4.4 Analysis

-

Quantification: Liquid Scintillation Counting (LSC) for total radioactivity.

-

Identification: HPLC-Radio-detector coupled with High-Resolution Mass Spectrometry (HRMS) to identify debrominated metabolites.

Data Summary: Comparative Fate Profiles

| Compound Class | Primary Fate Process | Half-Life (Water) | Half-Life (Sediment) | Major Metabolites |

| PBDEs (e.g., BDE-47) | Sediment Sorption / Anaerobic Debromination | < 20 days (Photolysis) | > 180 days | Lower brominated PBDEs, Hydroxylated-PBDEs |

| TBBPA | Photolysis / Aerobic Mineralization | < 5 days (Photolysis) | 40–90 days | BPA, Dimethyl-TBBPA |

| Bromophenols | Microbial Methylation | Variable | 10–30 days | Bromoanisoles (highly bioaccumulative) |

References

-

OECD. (2002). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Guidelines for the Testing of Chemicals.[3][4] Link

-

Eriksson, J., et al. (2004). Photochemical decomposition of 15 polybrominated diphenyl ether congeners in methanol/water. Environmental Science & Technology.[5][6][7] Link

-

Robrock, K. R., et al. (2008). Pathways for the anaerobic microbial debromination of polybrominated diphenyl ethers. Environmental Science & Technology.[5][6][7] Link

-

ECHA. (2023). Chapter R.11: PBT/vPvB assessment. Guidance on Information Requirements and Chemical Safety Assessment. Link

-

Hakk, H., & Letcher, R. J. (2003). Metabolism in the toxicokinetics and fate of brominated flame retardants—a review. Environment International. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]

- 4. concawe.eu [concawe.eu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Dehalogenation of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyl by Bimetallic, Impregnated, and Nanoscale Zerovalent Iron - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,3,6-Tribromobenzoic Acid: An Application Note for Advanced Research

This comprehensive guide provides a detailed protocol for the synthesis of 2,3,6-tribromobenzoic acid, a valuable building block in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical insights and field-proven methodologies.

Introduction and Significance

Polybrominated aromatic compounds are a critical class of intermediates in organic synthesis, enabling the construction of complex molecular architectures. Among these, 2,3,6-tribromobenzoic acid serves as a versatile precursor for the introduction of a specific substitution pattern on the benzene ring, which is often challenging to achieve through direct functionalization. Its utility stems from the potential for further selective modifications at the bromine and carboxylic acid positions, making it a key component in the synthesis of targeted therapeutic agents and functional materials. This guide details a robust two-step synthetic route commencing from the commercially available 2,6-dibromotoluene.

Overall Synthetic Strategy

The synthesis of 2,3,6-tribromobenzoic acid is accomplished through a two-step process:

-

Electrophilic Aromatic Bromination: The synthesis begins with the selective bromination of 2,6-dibromotoluene at the 3-position to yield 2,3,6-tribromotoluene.

-

Benzylic Oxidation: The methyl group of 2,3,6-tribromotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent, affording the final product, 2,3,6-tribromobenzoic acid.

Figure 1: Overall workflow for the synthesis of 2,3,6-tribromobenzoic acid.

Part 1: Synthesis of 2,3,6-Tribromotoluene

Reaction Mechanism

The first step involves the electrophilic aromatic substitution of 2,6-dibromotoluene. The two bromine atoms already present on the ring are ortho- and para-directing deactivators, while the methyl group is an ortho- and para-directing activator. The combined directing effects of these substituents favor the introduction of the third bromine atom at the 3- and 5-positions. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule, generating a stronger electrophile (Br⁺), which is then attacked by the electron-rich aromatic ring.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier Example |

| 2,6-Dibromotoluene | C₇H₆Br₂ | 249.93 | ≥98% | Sigma-Aldrich |

| Bromine | Br₂ | 159.81 | Reagent Grade | Fisher Scientific |

| Iron(III) bromide, anhydrous | FeBr₃ | 295.56 | Anhydrous, ≥98% | Alfa Aesar |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | VWR Chemicals |

| Sodium bisulfite | NaHSO₃ | 104.06 | ACS Reagent | EMD Millipore |

| Sodium sulfate, anhydrous | Na₂SO₄ | 142.04 | ACS Reagent | J.T. Baker |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr gas with a sodium hydroxide solution), add 2,6-dibromotoluene (12.5 g, 0.05 mol) and anhydrous dichloromethane (100 mL).

-

Catalyst Addition: Carefully add anhydrous iron(III) bromide (0.74 g, 2.5 mmol) to the stirred solution.

-

Bromine Addition: In the dropping funnel, place a solution of bromine (8.8 g, 0.055 mol) in dichloromethane (25 mL). Add the bromine solution dropwise to the reaction mixture at room temperature over a period of 1 hour. The reaction is exothermic, and the flask may need to be cooled in an ice bath to maintain the temperature between 20-25°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of excess bromine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,3,6-tribromotoluene.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure product.

Part 2: Synthesis of 2,3,6-Tribromobenzoic Acid

Reaction Mechanism

The second step is the oxidation of the benzylic methyl group of 2,3,6-tribromotoluene to a carboxylic acid. This transformation is achieved using a strong oxidizing agent, potassium permanganate (KMnO₄), in an aqueous solution. The reaction proceeds through a complex free-radical mechanism initiated by the abstraction of a hydrogen atom from the benzylic position by the permanganate ion.[1] This is followed by a series of oxidative steps that convert the methyl group into a carboxylate salt. The manganese dioxide (MnO₂) is formed as an insoluble brown precipitate. In the final step, acidification of the reaction mixture protonates the carboxylate salt to yield the desired 2,3,6-tribromobenzoic acid.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier Example |

| 2,3,6-Tribromotoluene | C₇H₅Br₃ | 328.83 | As synthesized | - |

| Potassium permanganate | KMnO₄ | 158.03 | ACS Reagent | Sigma-Aldrich |

| Sodium hydroxide | NaOH | 40.00 | ACS Reagent | Fisher Scientific |

| Hydrochloric acid, concentrated | HCl | 36.46 | ACS Reagent, ~37% | VWR Chemicals |

| Sodium bisulfite | NaHSO₃ | 104.06 | ACS Reagent | EMD Millipore |

| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS Reagent | J.T. Baker |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3,6-tribromotoluene (9.86 g, 0.03 mol), potassium permanganate (14.2 g, 0.09 mol), sodium hydroxide (1.2 g, 0.03 mol), and water (200 mL).

-

Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. The excess potassium permanganate can be destroyed by the careful addition of a small amount of solid sodium bisulfite until the purple color disappears.

-

Filtration: Filter the mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

-

Acidification: Cool the combined filtrate in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate of 2,3,6-tribromobenzoic acid will form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

Purification and Drying: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Safety Precautions

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Chemical-Specific Hazards:

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and eyes. Inhalation of vapors can be fatal. Handle with extreme care, and always have a solution of sodium thiosulfate readily available to neutralize spills.

-

Iron(III) bromide (FeBr₃): Corrosive and moisture-sensitive. Avoid inhalation of dust and contact with skin and eyes.

-

Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

-

Potassium permanganate (KMnO₄): A strong oxidizing agent. Contact with combustible materials may cause fire.[2] Causes severe skin and eye irritation.[3]

-

Sodium hydroxide (NaOH) and Hydrochloric acid (HCl): Corrosive. Causes severe burns. Handle with care.

Data Summary

| Compound | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| 2,3,6-Tribromotoluene | 328.83 | 16.44 | - | - |

| 2,3,6-Tribromobenzoic Acid | 358.82 | 10.76 | - | - |

Actual yield and % yield should be determined experimentally.

References

-

Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Permanganate Oxidation mechanisms of Alkylarenes. Retrieved from [Link]

-

New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Potassium Permanganate. Retrieved from [Link]

-

New Jersey Department of Health. (2009, May). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]

Sources

laboratory scale synthesis of 2,3,6-tribromobenzoic acid

An Application Note and Protocol for the Laboratory-Scale Synthesis of 2,3,6-Tribromobenzoic Acid

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2,3,6-tribromobenzoic acid, a halogenated aromatic carboxylic acid with applications in organic synthesis and as a potential herbicide. The protocol herein details a robust two-step synthetic route commencing with the selective dibromination of commercially available 2-aminobenzoic acid (anthranilic acid) to yield 2-amino-3,5-dibromobenzoic acid. This intermediate subsequently undergoes a Sandmeyer-type reaction, involving diazotization followed by a copper-catalyzed bromination, to afford the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

2,3,6-Tribromobenzoic acid (2,3,6-TBA) belongs to the class of polychlorinated or polybrominated benzoic acids, which are recognized for their biological activities, often as synthetic auxins used as herbicides.[1] The specific substitution pattern of 2,3,6-TBA makes it a valuable, albeit challenging, synthetic target. Direct bromination of benzoic acid is generally not regioselective enough to produce this isomer in high purity. Therefore, a more directed approach is necessary.

The strategy outlined in this application note leverages the directing effects of the amino group in electrophilic aromatic substitution and the versatility of diazonium salt chemistry. The synthesis proceeds in two key stages:

-

Electrophilic Bromination: The amino group of 2-aminobenzoic acid is a powerful ortho-, para-director. This allows for the selective introduction of two bromine atoms at the 3- and 5-positions.

-

Diazotization and Sandmeyer Reaction: The remaining amino group is then converted into a diazonium salt, an excellent leaving group. Subsequent treatment with a copper(I) bromide catalyst facilitates the substitution of the diazonium group with a bromine atom, yielding the desired 2,3,6-tribromobenzoic acid.[2][3] This sequence provides a reliable method for installing the final bromine atom at the 2-position, a substitution pattern not easily achieved by other means.

Reaction Scheme and Mechanism

Overall Synthetic Route:

-

Step 1: Dibromination of 2-Aminobenzoic Acid

-

Step 2: Diazotization and Sandmeyer Reaction of 2-Amino-3,5-dibromobenzoic Acid

Mechanistic Insight: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a variety of substituents via a diazonium salt intermediate. The process begins with diazotization, where the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[4][5]

The subsequent substitution is a radical-mediated process catalyzed by copper(I) salts. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates a diazo radical and copper(II).[2] This diazo radical readily loses dinitrogen gas (N₂) to form an aryl radical. The aryl radical then abstracts a bromine atom from the copper(II) bromide, regenerating the copper(I) catalyst and forming the final aryl bromide product.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Aminobenzoic Acid | Reagent Grade, ≥98% | Sigma-Aldrich | Starting material |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Solvent for bromination |

| Bromine | ACS Grade, ≥99.5% | Sigma-Aldrich | Highly corrosive and toxic. Handle in a fume hood. |

| Sodium Nitrite (NaNO₂) | ACS Grade, ≥97% | VWR | Used for diazotization |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | VWR | Highly corrosive. |

| Copper(I) Bromide (CuBr) | ≥98% | Sigma-Aldrich | Catalyst for Sandmeyer reaction |

| Hydrobromic Acid (HBr) | 48% aqueous solution | Sigma-Aldrich | Bromide source and acidic medium |

| Toluene | ACS Grade | Fisher Scientific | Recrystallization solvent |

| Sodium Bisulfite (NaHSO₃) | Laboratory Grade | VWR | For quenching excess bromine |

| Deionized Water | In-house |

Equipment

-

Three-necked round-bottom flasks (500 mL and 1 L)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Heating mantle with stirrer

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer and IR spectrophotometer for characterization

Step-by-Step Procedure

Step 1: Synthesis of 2-Amino-3,5-dibromobenzoic Acid (Intermediate)

-

Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 13.7 g (0.1 mol) of 2-aminobenzoic acid in 150 mL of glacial acetic acid.

-

Bromination: Cool the solution to 10-15 °C in an ice bath. In the dropping funnel, place a solution of 35.2 g (0.22 mol, 11.3 mL) of bromine in 30 mL of glacial acetic acid.

-

Reaction: Add the bromine solution dropwise to the stirred 2-aminobenzoic acid solution over a period of approximately 1.5-2 hours. Maintain the temperature below 20 °C throughout the addition.

-

Expert Insight: Careful control of temperature and addition rate is crucial to prevent runaway reactions and minimize the formation of over-brominated byproducts. The amino group is highly activating, making this reaction very exothermic.[6]

-

-

Completion and Work-up: After the addition is complete, allow the mixture to stir at room temperature for an additional 3 hours. A precipitate of the product will form.

-

Quenching: Pour the reaction mixture into 500 mL of cold water. To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the orange color of bromine disappears.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove acetic acid and inorganic salts.

-

Drying: Dry the crude 2-amino-3,5-dibromobenzoic acid in a vacuum oven at 60 °C. The expected yield is approximately 25-28 g (85-95%). This product is typically of sufficient purity for the next step.

Step 2: Synthesis of 2,3,6-Tribromobenzoic Acid

-

Diazotization Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of 14.75 g (0.05 mol) of 2-amino-3,5-dibromobenzoic acid in 100 mL of a 1:1 mixture of glacial acetic acid and concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: In a separate beaker, dissolve 4.14 g (0.06 mol) of sodium nitrite in 20 mL of cold water. Add this sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 5 °C.

-

Self-Validation Check: The formation of the diazonium salt can be confirmed by placing a drop of the reaction mixture onto starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid, signifying the completion of diazotization.

-

-

Sandmeyer Catalyst Preparation: In a 500 mL beaker, dissolve 10.75 g (0.075 mol) of copper(I) bromide in 50 mL of 48% hydrobromic acid. Cool this solution in an ice bath.

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuBr/HBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the foaming manageable.

-

Expert Insight: This step is highly exothermic due to the decomposition of the diazonium salt. Maintaining a low temperature initially and having a large enough flask is essential for safety and to prevent side reactions.

-

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat it on a steam bath to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Isolation and Purification: Cool the reaction mixture to room temperature and pour it into 500 mL of ice water. The crude 2,3,6-tribromobenzoic acid will precipitate.

-

Filtration: Collect the crude product by vacuum filtration and wash it with cold water.

-

Recrystallization: Transfer the crude solid to a beaker and recrystallize from hot toluene. Dissolve the solid in a minimal amount of boiling toluene, filter hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven at 70 °C. The expected yield of pure 2,3,6-tribromobenzoic acid is 12.5-16 g (70-90%).

Visualization of Workflow and Mechanism

Overall Synthesis Workflow

Caption: Workflow for the synthesis of 2,3,6-tribromobenzoic acid.

Sandmeyer Reaction Mechanism

Caption: Simplified mechanism of the copper-catalyzed Sandmeyer reaction.

Data Summary and Characterization

| Parameter | Expected Value | Analysis Method |

| Final Product | 2,3,6-Tribromobenzoic Acid | |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Molecular Formula | C₇H₃Br₃O₂ | Mass Spectrometry |

| Molecular Weight | 358.81 g/mol | Mass Spectrometry |

| Melting Point | ~193-197 °C | Melting Point Apparatus |

| Yield | 70-90% (from intermediate) | Gravimetric Analysis |

| Purity | >98% | HPLC, ¹H-NMR |

Characterization:

-

¹H-NMR: The proton NMR spectrum should show two doublets in the aromatic region, corresponding to the two remaining aromatic protons.

-

¹³C-NMR: The carbon NMR spectrum will confirm the presence of seven distinct carbon signals.

-

FT-IR (KBr): The infrared spectrum should display a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-Br stretches in the fingerprint region.

Safety and Hazard Management

This protocol involves several hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

-

Bromine: Extremely corrosive, toxic upon inhalation, and causes severe skin burns. Always wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.

-

Concentrated Acids (H₂SO₄, HBr): Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.

-

Diazonium Salts: Are potentially explosive when isolated and dry. This protocol is designed to use the diazonium salt in situ, which is a much safer practice. Never attempt to isolate the diazonium intermediate.

-

Toluene: Flammable liquid and harmful if inhaled. Ensure no ignition sources are present during recrystallization.

All waste should be disposed of according to institutional and local environmental regulations.

References

-

ResearchGate. (2025). Synthesis of 2-amino-3, 5-dibromobenzophenone. Retrieved from ResearchGate. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Retrieved from byjus.com. [Link]

- Google Patents.US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.

-

Organic Syntheses. 2,4,6-tribromobenzoic acid. Retrieved from orgsyn.org. [Link]

-

Scribd. p-Aminobenzoic Acid Diazotization. Retrieved from Scribd. [Link]

-

AERU, University of Hertfordshire. 2,3,6-TBA (Ref: HC 1281). Retrieved from aeru.herts.ac.uk. [Link]

-

PubChem. 2,4,6-Tribromobenzoic Acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

PubChem. 2,3,6-Trichlorobenzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from organic-chemistry.org. [Link]

-

Chemistry LibreTexts. (2024). Reactions of Arylamines. Retrieved from chem.libretexts.org. [Link]

-

Organic Chemistry Portal. Diazotisation. Retrieved from organic-chemistry.org. [Link]

Sources

Application Notes and Protocols for 2,3,6-Tribromobenzoic Acid in Materials Science

Foreword: Unveiling the Potential of a Unique Building Block

To the pioneering researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the applications of 2,3,6-tribromobenzoic acid in the vast and dynamic field of materials science. While its close isomers and other halogenated counterparts have seen more extensive study, the unique substitution pattern of 2,3,6-tribromobenzoic acid presents a compelling case for its utility in creating novel materials with tailored properties. The strategic placement of its bromine atoms and the reactive carboxylic acid group makes it a prime candidate for advancements in coordination polymers, supramolecular assemblies, and functional additives.

This document is structured to provide not just procedural steps, but a deep-seated understanding of the chemical principles at play. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. By grounding our discussions in authoritative sources and established principles observed in similar molecular systems, we aim to equip you with the knowledge to confidently and creatively apply 2,3,6-tribromobenzoic acid in your research endeavors.

Core Principles: The Chemical Versatility of 2,3,6-Tribromobenzoic Acid

The utility of 2,3,6-tribromobenzoic acid in materials science stems from two key functional aspects of its structure: the carboxylic acid group and the three bromine substituents on the phenyl ring.

-

The Carboxylic Acid Group (-COOH): This is a versatile functional group that can act as a proton donor and a ligand for metal ions. Its ability to deprotonate allows it to coordinate with metal centers, forming the basis for metal-organic frameworks (MOFs) and coordination polymers.[1][2] Furthermore, the hydroxyl and carbonyl oxygens are excellent hydrogen bond acceptors and donors, enabling the formation of predictable supramolecular assemblies.[3]

-

The Tribromo Substituents (-Br): The presence of three bromine atoms significantly influences the molecule's properties:

-

Halogen Bonding: Bromine atoms can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms. This provides an additional tool for directing crystal packing and supramolecular architecture.[4]

-

Flame Retardancy: Brominated compounds are well-established as effective flame retardants.[5][6][7] While the exact mechanism can vary, they often function by releasing bromine radicals upon heating, which can interrupt the radical chain reactions of combustion in the gas phase.

-

Steric Hindrance: The specific 2,3,6-substitution pattern creates significant steric bulk around the carboxylic acid group, which can influence the coordination geometry and dimensionality of resulting polymers and frameworks.

-

These inherent properties position 2,3,6-tribromobenzoic acid as a valuable, albeit under-explored, building block for advanced materials.

Application in Crystal Engineering and Metal-Organic Frameworks (MOFs)

The ability of 2,3,6-tribromobenzoic acid to act as a linker or ligand is central to its application in crystal engineering. By coordinating with metal ions, it can be used to construct crystalline materials with desired topologies and functionalities. While direct synthesis of MOFs using this specific acid is not widely reported, its structural similarity to other halogenated benzoic acids allows for the formulation of robust and scientifically sound protocols.[3][4]

Conceptual Framework for MOF Synthesis

The synthesis of a MOF using 2,3,6-tribromobenzoic acid would involve the reaction of the deprotonated ligand with a metal salt under solvothermal conditions. The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Cd²⁺) and solvent will significantly impact the final structure.[1][2]

Caption: Workflow for the solvothermal synthesis of a hypothetical MOF using 2,3,6-tribromobenzoic acid.

Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol is a representative example for the synthesis of a hypothetical Zn-based MOF using 2,3,6-tribromobenzoic acid as the organic linker.

Materials:

-

2,3,6-Tribromobenzoic acid (purity >98%)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF), analytical grade

-

Ethanol, analytical grade

-

Teflon-lined stainless-steel autoclave (23 mL)

-

Programmable oven

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reactant Preparation:

-

In a 20 mL glass vial, dissolve 35.9 mg (0.1 mmol) of 2,3,6-tribromobenzoic acid in 10 mL of DMF.

-

In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

-

-

Reaction Setup:

-

Combine the two solutions in the Teflon liner of the autoclave.

-

Seal the autoclave tightly.

-

-

Solvothermal Reaction:

-

Place the autoclave in a programmable oven.

-

Heat the oven to 100 °C at a rate of 5 °C/min.

-

Maintain the temperature at 100 °C for 48 hours.

-

Cool the oven to room temperature at a rate of 0.1 °C/min.

-

-

Product Isolation:

-

Carefully open the autoclave and collect the crystalline product by filtration.

-

Wash the crystals with fresh DMF (3 x 5 mL) to remove unreacted starting materials.

-

Immerse the crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours to exchange the solvent within the pores.

-

-

Drying:

-

Decant the ethanol and dry the crystals under vacuum at 60 °C for 12 hours.

-

Self-Validation and Characterization:

-

Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure and confirm the coordination environment.

-

Powder X-ray Diffraction (PXRD): To verify the phase purity of the bulk material.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of solvent molecules.

Application as a Flame Retardant Additive

The high bromine content of 2,3,6-tribromobenzoic acid makes it a strong candidate for use as a flame retardant, either as a reactive component in polymer synthesis or as an additive in polymer blends. Brominated flame retardants are known to be highly effective in reducing the flammability of various materials.[5][6]

Mechanism of Flame Retardancy

Generally, brominated flame retardants are believed to act primarily in the gas phase during combustion.

Caption: Gas-phase mechanism of flame inhibition by brominated compounds like 2,3,6-tribromobenzoic acid (TBBA).

Protocol: Incorporation into an Epoxy Resin System

This protocol details the incorporation of 2,3,6-tribromobenzoic acid as a reactive flame retardant in a standard epoxy resin system. The carboxylic acid group can react with the epoxy rings, chemically incorporating the molecule into the polymer backbone.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

4,4'-Diaminodiphenyl sulfone (DDS) hardener

-

2,3,6-Tribromobenzoic acid (TBBA)

-

Mechanical stirrer with heating mantle

-

Silicone molds

-

Vacuum oven

Formulation Table:

| Component | Control (0% TBBA) | 5% Bromine | 10% Bromine |

| DGEBA (g) | 100 | 100 | 100 |

| DDS (g) | 30 | 30 | 30 |

| TBBA (g) | 0 | 10.5 | 22.5 |

| Total Bromine (wt%) | 0% | ~5% | ~10% |

Procedure:

-

Pre-reaction/Dispersion:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, add 100 g of DGEBA epoxy resin.

-

Heat the resin to 120 °C with stirring.

-

For the flame-retardant formulations, slowly add the required amount of 2,3,6-tribromobenzoic acid (see table). Stir until a homogenous mixture is obtained. The TBBA should react with some of the epoxy groups.

-

-

Curing Agent Addition:

-

Cool the mixture to 100 °C.

-

Add 30 g of DDS hardener and stir for 10-15 minutes until it is completely dissolved and the mixture is uniform.

-

-

Degassing and Casting:

-

Place the mixture in a vacuum oven at 100 °C for 20 minutes to remove any entrapped air bubbles.

-

Pour the degassed mixture into pre-heated silicone molds.

-

-

Curing:

-

Cure the samples in an oven at 150 °C for 2 hours, followed by a post-curing step at 180 °C for 2 hours.

-

Allow the samples to cool slowly to room temperature inside the oven.

-

Validation and Testing:

-

Limiting Oxygen Index (LOI) Test (ASTM D2863): To quantify the minimum oxygen concentration required to support combustion. An increase in LOI indicates improved flame retardancy.

-

UL-94 Vertical Burn Test: To classify the material's burning behavior (e.g., V-0, V-1, V-2).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and ensure that the additive does not negatively impact the thermal properties of the polymer.

Summary and Future Outlook

2,3,6-Tribromobenzoic acid is a molecule of significant, yet largely untapped, potential in materials science. Its unique combination of a reactive carboxylic acid group and sterically demanding bromo substituents makes it a compelling candidate for the design of novel materials.

-

In Crystal Engineering: It can serve as a robust organic linker for the synthesis of MOFs and coordination polymers with unique topologies and potential applications in gas storage, separation, and catalysis.

-

As a Functional Additive: Its high bromine content positions it as an effective flame retardant, capable of being reactively incorporated into polymer matrices to enhance their fire safety without significant plasticization effects.

The protocols and conceptual frameworks provided herein, derived from established principles in materials chemistry, offer a solid foundation for researchers to begin exploring the capabilities of this versatile molecule. Future research should focus on the systematic synthesis and characterization of materials incorporating 2,3,6-tribromobenzoic acid to fully elucidate its structure-property relationships and unlock new frontiers in materials design.

References

- 2,4,6-Tribromobenzoic Acid - MySkinRecipes.

- 2,3,4,5,6-Pentabromobenzoic Acid - MDPI.

- Applications of 2,4,6-Trimethylbenzoic Acid in Polymer Chemistry: Application Notes and Protocols - Benchchem.

- Flame Retardants Fact Sheet - Duke University.

- 2,4,6-tribromobenzoic acid - Organic Syntheses Procedure.

- 2,4,6-Trinitrobenzoic acid | C7H3N3O8 | CID 8518 - PubChem.

- (PDF) 2,4,6-Trifluorobenzoic acid - ResearchGate.

- 2,4,6-Tribromophenol (TBP) - HELCOM.

-

The benzene unit, in its substituted forms, is a most common scaffold in natural products, bioactive molecules and polymer materials - ResearchGate. Available at: [Link]

- 2,4,6-trinitrobenzoic acid - Organic Syntheses Procedure.

- 2,4,6-Tribromobenzoic Acid | 633-12-5 | Tokyo Chemical Industry (India) Pvt. Ltd.

- 2,4,6-TRIBROMOBENZOIC ACID synthesis - chemicalbook.

- 2,4,6-Tribromobenzoic Acid | C7H3Br3O2 | CID 246577 - PubChem.

- Overview of traditional flame retardant solutions including coating and back-coating technologies - University of Greater Manchester.

- Our journey of developing multifunctional metal-organic frameworks - PMC.

- Investigating Flame Retardant Applications in Furniture and Impacts on Children's Exposure to Firemaster® 550 - DukeSpace.

- 2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations and.

- Novel MOFs with tetrahedral cavity assembled from 4,4′,4″- s-triazine-2,4,6-triyltribenzoic acid (H 3TATB) | Request PDF - ResearchGate.

Sources

- 1. Our journey of developing multifunctional metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 2,4,6-Tribromobenzoic Acid [myskinrecipes.com]

- 6. sites.nicholas.duke.edu [sites.nicholas.duke.edu]

- 7. helcom.fi [helcom.fi]

amidation reactions of 2,3,6-tribromobenzoic acid

Executive Summary

The amidation of 2,3,6-tribromobenzoic acid presents a distinct synthetic challenge due to the severe steric hindrance imposed by the bromine atoms at the ortho (2,6) positions.[1][2][3][4] Standard coupling protocols (e.g., EDC/NHS, DCC) often result in negligible yields or extensive reaction times because the carbonyl carbon is effectively "shielded" from nucleophilic attack.

This Application Note details two field-validated protocols designed to breach this steric blockade:

-

The Acid Chloride Activation Route (Protocol A): The gold standard for robust conversion using Oxalyl Chloride/DMF.

-

The High-Efficiency Coupling Route (Protocol B): A HATU-mediated approach optimized for sensitive substrates.[5]

The Steric Challenge: The "Ortho-Effect"

Before attempting synthesis, it is critical to understand the failure mode of standard reactions. In 2,3,6-tribromobenzoic acid, the bulky bromine atoms at positions 2 and 6 create a steric wall.

-

Electronic Effect: The electron-withdrawing nature of the bromines (

effect) actually increases the electrophilicity of the carbonyl carbon, which theoretically should help. -

Steric Effect (Dominant): The sheer physical bulk of the ortho-bromines prevents the approach of the nucleophile (amine) and the formation of the tetrahedral intermediate.

Strategic Implication: You cannot rely on passive activation. You must use a "hyper-active" acylating agent (Acid Chloride) or a highly reactive intermediate (At-complex) to drive the reaction forward.

Protocol A: Acid Chloride Activation (The "Gold Standard")

This method is preferred for its robustness. It converts the hindered acid into an acid chloride, which is sufficiently reactive to overcome the steric barrier. We utilize Oxalyl Chloride with DMF catalysis to generate the active Vilsmeier-Haack species in situ.

Reagents:

-

Substrate: 2,3,6-Tribromobenzoic acid (1.0 equiv)

-

Activator: Oxalyl Chloride (1.5 – 2.0 equiv)

-

Catalyst: N,N-Dimethylformamide (DMF) (0.05 – 0.1 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: Saturated

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (or

inlet). -

Solvation: Charge the flask with 2,3,6-tribromobenzoic acid and anhydrous DCM (

concentration). The starting material may be a suspension; this is normal. -

Catalytic Initiation: Add catalytic DMF (2-3 drops per gram of substrate).

-

Expert Insight: Do not skip the DMF.[2] Without it, oxalyl chloride reacts sluggishly with electron-poor, hindered acids. DMF forms the chloroiminium intermediate (Vilsmeier reagent) which rapidly attacks the acid.

-

-

Activation: Cool to

. Add Oxalyl Chloride dropwise over 10 minutes.-

Observation: Vigorous gas evolution (

,

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. The solution should become clear and turn a pale yellow/orange, indicating acid chloride formation.

-

Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM. Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.

-

Coupling: Add the target amine (1.1 equiv) and a non-nucleophilic base (DIPEA or

, 2.0 equiv) to the acid chloride solution at -

Completion: Stir at RT for 4–12 hours. Monitor by TLC/HPLC.

Protocol B: HATU-Mediated Coupling (For Sensitive Amines)

If your amine is acid-sensitive or valuable, the acid chloride route (which generates HCl) may be too harsh. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the reagent of choice here because the resulting O-At ester is more reactive than standard O-Bt esters (like HOBt).

Reagents:

-

Coupling Agent: HATU (1.2 equiv)[5]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous)[2]

-

Expert Insight: Do not use DCM for HATU couplings of hindered acids. The polar aprotic nature of DMF stabilizes the polar transition state and significantly accelerates the rate of reaction.

-

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,3,6-tribromobenzoic acid (1.0 equiv) in anhydrous DMF (

). -

Deprotonation: Add DIPEA (2.0 equiv) and stir for 5 minutes.

-

Activation: Add HATU (1.2 equiv) in one portion.

-

Time Check: Stir for 30–60 minutes at RT. This "pre-activation" allows the hindered acid to fully convert to the activated ester before the amine is introduced.

-

-

Coupling: Add the amine (1.1 – 1.5 equiv) and the remaining DIPEA (1.0 equiv).

-

Reaction: Stir at RT for 12–24 hours.

-

Troubleshooting: If conversion is

after 12 hours, heat the reaction to

-

Comparative Data & Decision Matrix

| Feature | Protocol A: Acid Chloride | Protocol B: HATU |

| Primary Mechanism | Acyl Substitution via Vilsmeier Intermediate | Active Ester Formation (O-At) |

| Steric Clearance | High (Highly reactive electrophile) | Medium-High (Depends on amine bulk) |

| Byproducts | Gases ( | Urea derivatives, HOAt |

| Purification | Simple (Evaporation/Extraction) | Requires aqueous wash/Column |

| Best For... | Sterically hindered amines , Scale-up | Acid-sensitive amines , Small scale |

Mechanistic Visualization